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molecular formula C10H9F2NO B4698495 N-cyclopropyl-3,4-difluorobenzamide

N-cyclopropyl-3,4-difluorobenzamide

Cat. No. B4698495
M. Wt: 197.18 g/mol
InChI Key: ROSMKQZUFLSCGM-UHFFFAOYSA-N
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Patent
US08669249B2

Procedure details

Using cyclopropylamine and 3,4-difluorobenzoic acid in the general procedure for coupling of amines to carboxylic acids, the title compound was obtained as an off-white solid (89% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.52-0.63 (m, 2H) 0.63-0.74 (m, 2H) 2.83 (tq, J=7.42, 3.98 Hz, 1H) 7.52 (dt, J=10.55, 8.37 Hz, 1H) 7.66-7.75 (m, 1H) 7.85 (ddd, J=11.68, 7.89, 2.15 Hz, 1H) 8.42-8.60 (m, 1H). ESI-MS: m/z 198.1 (M+H)+. mp=104.1-108.4° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[F:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[F:15])[C:9](O)=[O:10]>>[CH:1]1([NH:4][C:9](=[O:10])[C:8]2[CH:12]=[CH:13][C:14]([F:15])=[C:6]([F:5])[CH:7]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1F
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)NC(C1=CC(=C(C=C1)F)F)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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